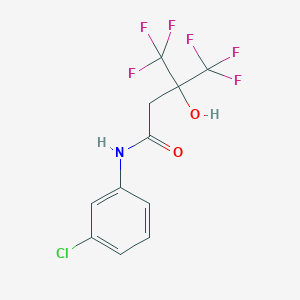![molecular formula C13H18N4O2 B6008220 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B6008220.png)
1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
In preclinical studies, 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. These include reducing inflammation, inhibiting cancer cell growth, and inducing apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide in lab experiments is its potential as a new drug candidate for the treatment of diseases such as cancer and inflammation. However, one of the limitations of using this compound is the lack of clinical data on its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide. These include:
1. Further preclinical studies to investigate the safety and efficacy of the compound in animal models.
2. Clinical trials to evaluate the safety and efficacy of the compound in humans.
3. Development of new derivatives of the compound with improved pharmacological properties.
4. Investigation of the potential of the compound as a therapeutic agent for other diseases such as neurodegenerative disorders.
5. Exploration of the mechanism of action of the compound to better understand its biochemical and physiological effects.
Conclusion
In conclusion, 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide is a chemical compound that has potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a new drug candidate for the treatment of diseases such as cancer and inflammation.
合成法
The synthesis of 1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide involves the reaction of 1-allyl-3-pyrrolidinecarboxylic acid with 4-(2-bromoethyl)-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
科学的研究の応用
1-Allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of diseases such as cancer and inflammation. The compound has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.
特性
IUPAC Name |
5-oxo-1-prop-2-enyl-N-[2-(1H-pyrazol-4-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-2-5-17-9-11(6-12(17)18)13(19)14-4-3-10-7-15-16-8-10/h2,7-8,11H,1,3-6,9H2,(H,14,19)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYEILUGSDLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C(=O)NCCC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)
![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6008177.png)

-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6008195.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6008197.png)
![2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6008209.png)

![5-[(3-methoxyphenoxy)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6008217.png)